Lipophilicity (XLogP) Differentiation Against N1-Methyl Analog
The target compound possesses a predicted XLogP of 0.4, reflecting the contribution of the N1-ethyl substituent . By comparison, the N1-methyl analog (1-methyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxamide, CAS 2098050-24-7) has a predicted XLogP of approximately 0.0 based on its one-carbon-shorter alkyl chain . This 0.4 log unit difference corresponds to a theoretical ~2.5-fold difference in octanol-water partition coefficient, which may influence passive membrane permeability, solubility, and protein binding in biological assays.
| Evidence Dimension | Predicted lipophilicity (XLogP) |
|---|---|
| Target Compound Data | XLogP = 0.4 |
| Comparator Or Baseline | 1-Methyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxamide (CAS 2098050-24-7) with XLogP ≈ 0.0 |
| Quantified Difference | ΔXLogP ≈ +0.4 (approximately 2.5-fold higher predicted partition coefficient) |
| Conditions | XLogP3 algorithm, PubChem/chem960 computed property; no experimental logP data available for direct comparison |
Why This Matters
The difference in predicted lipophilicity between N1-ethyl and N1-methyl analogs may affect compound permeability and solubility in cell-based assays, making the ethyl analog preferable for targets requiring moderate membrane penetration while maintaining aqueous solubility.
